molecular formula C20H17NO3 B2724610 Benzyl 6-(benzyloxy)pyridine-3-carboxylate CAS No. 151028-48-7

Benzyl 6-(benzyloxy)pyridine-3-carboxylate

Cat. No.: B2724610
CAS No.: 151028-48-7
M. Wt: 319.36
InChI Key: QCWYCVUMIAOCAK-UHFFFAOYSA-N
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Description

Benzyl 6-(benzyloxy)pyridine-3-carboxylate: is a chemical compound that belongs to the nicotinate family. It is an ester of nicotinic acid (Vitamin B3) with benzyl alcohol. This compound is known for its vasodilatory properties, which means it can widen blood vessels and increase blood flow. It is commonly used in topical preparations for its ability to enhance skin oxygenation and improve blood circulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves the esterification of nicotinic acid with benzyl alcohol. One common method is to react nicotinic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of esterification reactions and the development of new catalytic processes .

Biology: In biological research, this compound is used to study the effects of vasodilators on blood flow and oxygenation in tissues. It is also used in the development of new drugs for cardiovascular diseases .

Medicine: this compound is incorporated into topical formulations for its ability to improve skin oxygenation and promote healing. It is used in the treatment of conditions like ischemic diseases and skin ulcers .

Industry: In the cosmetic industry, this compound is used in products designed to enhance skin appearance by increasing blood flow and oxygenation. It is also used in the formulation of lip care products to give a plump and healthy look to the lips .

Mechanism of Action

Benzyl 6-(benzyloxy)pyridine-3-carboxylate acts as a prodrug that is rapidly absorbed through the skin. Once absorbed, it is hydrolyzed by esterases to release nicotinic acid (Vitamin B3). Nicotinic acid then stimulates the production of vasodilatory prostaglandins, which widen blood vessels and increase blood flow. This leads to improved oxygenation and nutrient delivery to tissues .

Comparison with Similar Compounds

Uniqueness: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is unique due to its specific ester linkage, which allows for rapid absorption and hydrolysis. This makes it particularly effective in topical applications where quick onset of action is desired. Its ability to enhance skin oxygenation and promote healing sets it apart from other nicotinate esters .

Properties

IUPAC Name

benzyl 6-phenylmethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWYCVUMIAOCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (1.2 g, 30.3 mmol, 60 wt %) was added to a solution of benzyl alcohol (3.28 g, 30.3 mmol) in THF (40 mL). The mixture was stirred at 0° C. under N2 for 1 hour. A solution of benzyl 6-chloronicotinate (5 g, 20.2 mmol) in THF (2 mL) was added to the mixture. The mixture was stirred at 20° C. for 12 hours. The mixture was diluted with saturated ammonium chloride solution and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc) to afford benzyl 6-(benzyloxy)nicotinate. MS ESI calc'd. for C20H18NO3 [M+H]+ 320. found 320. 1H NMR (400 MHz, DMSO-d6) δ 8.80 (d, J=2.4 Hz, 1H), 8.22-8.19 (m, 1H), 7.48-7.34 (m, 10H), 6.98 (d, J=8.4 Hz, 1H), 5.43 (s, 2H), 5.35 (s, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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